molecular formula C13H19NO2S B7544430 (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone

(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone

Cat. No. B7544430
M. Wt: 253.36 g/mol
InChI Key: GWRNCLHBONATOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone, also known as DMEM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and has been found to be useful in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone is not fully understood. However, it has been suggested that (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to increase the levels of glutathione, an antioxidant that helps protect cells from oxidative stress. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to have low toxicity, making it a safe compound to work with. However, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in aqueous solutions. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone also has limited stability in acidic environments, which can affect its biological activity.

Future Directions

(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has several potential future directions for research. One possible direction is the development of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the use of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone in material science, where it can be used as a building block for the synthesis of new materials with unique properties. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone can be used as a tool for studying the mechanisms of cellular processes, such as apoptosis and inflammation. Overall, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has great potential for future research in various fields, making it an exciting compound for scientific exploration.

Synthesis Methods

The synthesis of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone involves the reaction of 2,5-dimethylmorpholine and 5-ethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate which is then treated with a reducing agent such as sodium borohydride to yield (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone. This method has been reported to have a good yield and purity of the final product.

Scientific Research Applications

(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(2,5-dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-4-11-5-6-12(17-11)13(15)14-7-10(3)16-8-9(14)2/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRNCLHBONATOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CC(OCC2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.